molecular formula C9H7F2NO B15224671 3-(Difluoromethoxy)-2-methylbenzonitrile

3-(Difluoromethoxy)-2-methylbenzonitrile

Cat. No.: B15224671
M. Wt: 183.15 g/mol
InChI Key: ZFQSZISIDBTKGI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-methylbenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzene ring, along with a nitrile group (-CN) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2-methylbenzonitrile typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of 2-methylbenzonitrile with a difluoromethylating agent under specific conditions. For instance, the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-methylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)-2-methylbenzonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Methyl-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-(Difluoromethoxy)benzonitrile: Lacks the methyl group present in 3-(Difluoromethoxy)-2-methylbenzonitrile.

Uniqueness

This compound is unique due to the presence of both the difluoromethoxy and nitrile groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(difluoromethoxy)-2-methylbenzonitrile

InChI

InChI=1S/C9H7F2NO/c1-6-7(5-12)3-2-4-8(6)13-9(10)11/h2-4,9H,1H3

InChI Key

ZFQSZISIDBTKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)C#N

Origin of Product

United States

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